N-(4-ethylphenyl)-3-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]propanamide
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Overview
Description
N-(4-ethylphenyl)-3-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]propanamide is a chemical compound that belongs to the class of amides This compound is characterized by the presence of an ethylphenyl group, a triazolylsulfanyl group, and a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethylphenyl)-3-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]propanamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound under acidic or basic conditions.
Attachment of the Sulfanyl Group: The triazole ring is then functionalized with a sulfanyl group using thiol reagents in the presence of a suitable catalyst.
Formation of the Amide Bond: The final step involves the coupling of the ethylphenyl group with the triazolylsulfanyl intermediate through an amide bond formation reaction. This can be achieved using coupling reagents such as carbodiimides or acyl chlorides under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethylphenyl)-3-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]propanamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The amide bond can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The ethylphenyl group can undergo electrophilic aromatic substitution reactions with halogens, nitrating agents, or sulfonating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid), sulfonating agents (e.g., sulfuric acid).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Halogenated, nitrated, or sulfonated derivatives of the ethylphenyl group.
Scientific Research Applications
N-(4-ethylphenyl)-3-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]propanamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(4-ethylphenyl)-3-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]propanamide involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The sulfanyl group may enhance binding affinity through thiol-disulfide exchange reactions. The ethylphenyl group can contribute to hydrophobic interactions, stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-(4-ethylphenyl)-3-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]propanamide is unique due to the presence of the triazolylsulfanyl group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. The combination of the ethylphenyl group and the triazole ring also contributes to its unique properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C14H18N4OS |
---|---|
Molecular Weight |
290.39g/mol |
IUPAC Name |
N-(4-ethylphenyl)-3-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]propanamide |
InChI |
InChI=1S/C14H18N4OS/c1-3-11-4-6-12(7-5-11)16-13(19)8-9-20-14-17-15-10-18(14)2/h4-7,10H,3,8-9H2,1-2H3,(H,16,19) |
InChI Key |
RDDKOZRJKCZDQC-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)NC(=O)CCSC2=NN=CN2C |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CCSC2=NN=CN2C |
Origin of Product |
United States |
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